molecular formula C14H10ClIN2O4 B4052627 N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide

N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide

Cat. No.: B4052627
M. Wt: 432.60 g/mol
InChI Key: QXMRLLQFKIJHOQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C14H10ClIN2O4 and its molecular weight is 432.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.93738 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition Research has shown that derivatives of N-phenyl-benzamide, with substituents such as nitro and methoxy groups, exhibit notable corrosion inhibition efficiencies on mild steel in acidic conditions. This suggests that N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide could potentially serve a similar role, given its structural similarities with the studied compounds. The inhibition process involves the adsorption of these molecules on the metal surface, protecting it from corrosive substances (Mishra et al., 2018).

Crystal Engineering In crystal engineering, the interactions between hydrogen bonds and halogen bonds play a crucial role. Studies involving compounds with similar structural features to this compound have demonstrated the ability to form complex crystal structures through these interactions. This highlights the potential of such compounds in designing novel crystal frameworks with specific properties (Saha et al., 2005).

Cytotoxicity Studies The reductive chemistry of nitrobenzamide derivatives, including their selective toxicity towards hypoxic cells, has been a subject of interest. These studies contribute to the understanding of bioreductive drugs and their potential in targeting hypoxic tumor cells, suggesting avenues for cancer therapy research. This indicates that this compound could be explored for similar applications (Palmer et al., 1995).

Chemical Synthesis The compound and its derivatives have been utilized in the synthesis and characterization of new chemical entities. Their structures serve as key intermediates in the preparation of compounds with varied biological and chemical properties. This includes the synthesis of derivatives with potential anticancer activities, indicating the importance of such compounds in medicinal chemistry research (Hour et al., 2007).

Properties

IUPAC Name

N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O4/c1-22-13-7-12(18(20)21)9(15)6-11(13)17-14(19)8-4-2-3-5-10(8)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMRLLQFKIJHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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